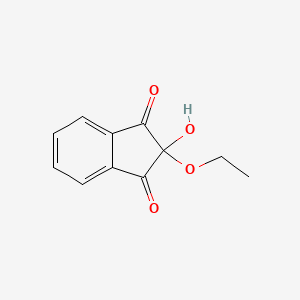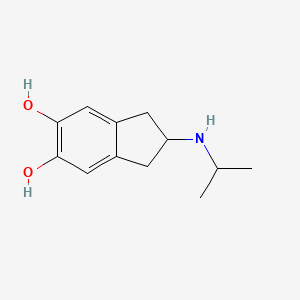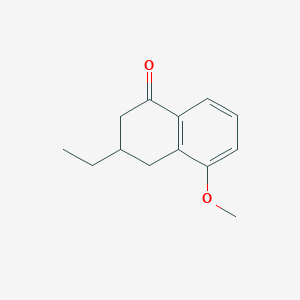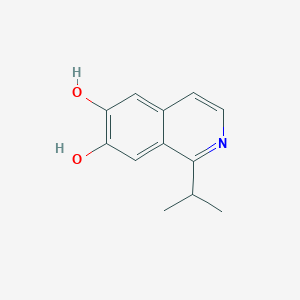
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of steps involving reduction and subsequent reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-hydroxy-4-methoxybenzenecarboximidamide: This compound has a similar structure but with the methoxy group at the 4-position instead of the 3-position.
4-hydroxy-3-methoxybenzenecarboximidamide: This compound has a hydroxy group at the 4-position and a methoxy group at the 3-position.
Uniqueness
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clé InChI |
FZAOZIAFESTUQD-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C(=N\O)/N.Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)








![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)



![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)
